molecular formula C17H15BrN2O3 B2803173 methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate CAS No. 313502-67-9

methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate

Cat. No.: B2803173
CAS No.: 313502-67-9
M. Wt: 375.222
InChI Key: LESCDCDSTRCJKO-UHFFFAOYSA-N
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Description

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common route may include the reaction of 6-bromo-2-oxo-4-phenylquinazoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar structures and biological activities.

    Bromo-substituted quinazolines: Compounds with bromine atoms in different positions on the quinazoline ring.

Uniqueness

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group

Properties

IUPAC Name

methyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-23-15(21)10-20-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCDCDSTRCJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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